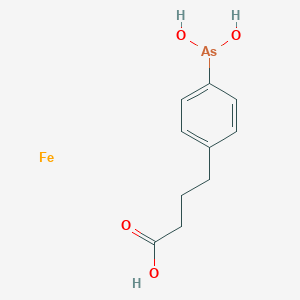
4-(4-dihydroxyarsanylphenyl)butanoic acid;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron is a complex organoarsenic compound that incorporates both arsenic and iron within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-(4-dihydroxyarsanylphenyl)butanoic acid moiety, followed by the incorporation of iron.
-
Preparation of 4-(4-Dihydroxyarsanylphenyl)butanoic Acid
Step 1: Synthesis of 4-bromophenylbutanoic acid through a bromination reaction.
Step 2: Conversion of 4-bromophenylbutanoic acid to 4-(4-dihydroxyarsanylphenyl)butanoic acid via a nucleophilic substitution reaction with an arsenic-containing reagent.
-
Incorporation of Iron
Step 3: Coordination of iron to the 4-(4-dihydroxyarsanylphenyl)butanoic acid through complexation reactions under controlled conditions, often involving iron salts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron undergoes various chemical reactions, including:
Oxidation: The arsenic moiety can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different arsenic-containing species.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases related to arsenic metabolism.
Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with proteins and enzymes involved in arsenic metabolism and iron homeostasis.
Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and metal ion transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxyphenyl)butanoic Acid: Lacks the arsenic and iron components, making it less complex.
4-Phenylbutanoic Acid: Similar structure but without the hydroxyl and arsenic groups.
Butanoic Acid Derivatives: Various derivatives with different functional groups and properties.
Uniqueness
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron is unique due to the presence of both arsenic and iron, which imparts distinct chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
5442-31-9 |
|---|---|
Formule moléculaire |
C10H13AsFeO4 |
Poids moléculaire |
327.97 g/mol |
Nom IUPAC |
4-(4-dihydroxyarsanylphenyl)butanoic acid;iron |
InChI |
InChI=1S/C10H13AsO4.Fe/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15;/h4-7,14-15H,1-3H2,(H,12,13); |
Clé InChI |
SDYZOQBEIANSNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC(=O)O)[As](O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


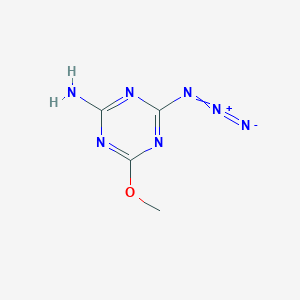
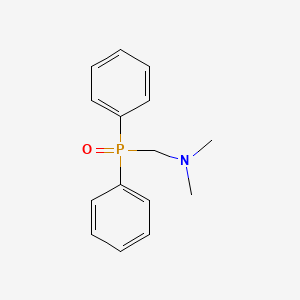

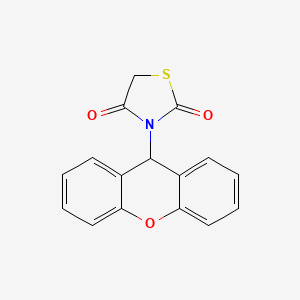
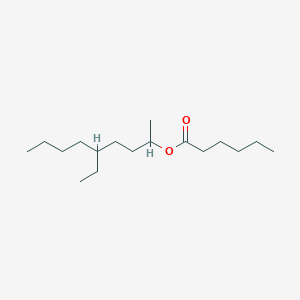
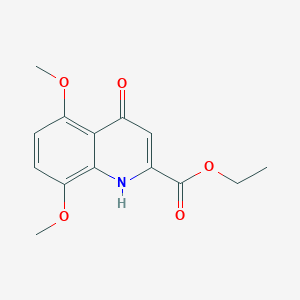
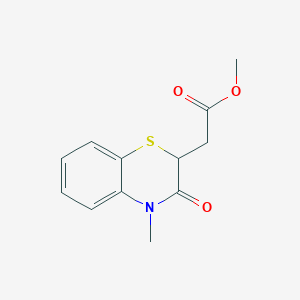

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
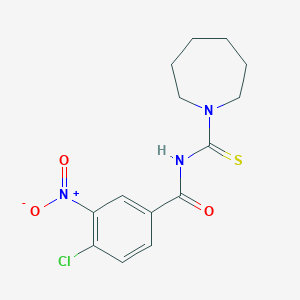
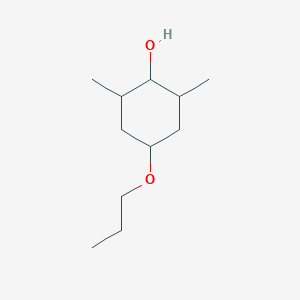


![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
